N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide
CAS No.: 28197-66-2
VCID: VC0194327
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide is a synthetic organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.31 g/mol. It features a phenyl ring substituted with an acetyl group and an oxirane ring, contributing to its chemical properties. The compound also includes a butanamide moiety that may enhance its potential biological activity. Classified under various chemical databases, it is significant in pharmaceutical research and development. The chemical reactivity of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide is attributed to the electrophilic nature of the oxirane ring. This allows the compound to participate in nucleophilic attacks, leading to various reactions crucial for understanding its behavior in biological systems and potential applications. Preliminary studies suggest that N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmacological evaluation. Its structure allows for potential interactions with biological targets, including enzymes and receptors involved in pain pathways. Several compounds share structural similarities with N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide. These include N-(3-Acetylphenyl)butanamide, which is an acetophenone derivative but lacks the oxirane functionality; 4-(Methoxyphenyl)butanamide, which has a methoxy substitution on the phenol ring; N-(4-Hydroxyphenyl)butanamide, featuring a hydroxyl group instead of an oxirane; and N-(3-Methylphenyl)butanamide, which has a methyl substitution on the phenol ring. N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide stands out due to its unique oxirane ring, enhancing its reactivity and potential biological interactions compared to these similar compounds. |
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CAS No. | 28197-66-2 |
Product Name | N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide |
Molecular Formula | C15H19NO4 |
Molecular Weight | 277.31 g/mol |
IUPAC Name | N-[3-acetyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide |
Standard InChI | InChI=1S/C15H19NO4/c1-3-4-15(18)16-11-5-6-14(13(7-11)10(2)17)20-9-12-8-19-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18) |
Standard InChIKey | MFGKLROXINRXIU-UHFFFAOYSA-N |
SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C |
Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C |
Appearance | Solid powder |
Purity | > 95% |
Synonyms | 3'-Acetyl-4'-(2,3-epoxypropoxy)-butyranilide |
PubChem Compound | 119888 |
Last Modified | Aug 15 2023 |
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